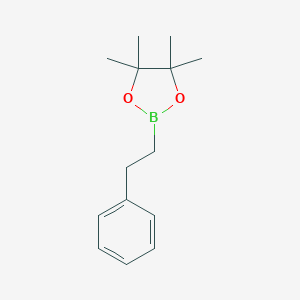

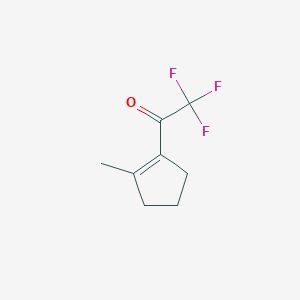

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide, or 4,5,7-triacetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide, is a novel compound with a wide range of potential applications in the field of scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further study.

Applications De Recherche Scientifique

Hydroformylation and Oxidation Reactions : This compound is utilized in hydroformylation reactions, as seen in the synthesis of various anhydrodeoxy derivatives. For example, hydroformylation of 3,4-di-O-acetyl-d-xylal yields compounds like 4,5-di-O-acetyl-2,6-anhydro-3-deoxy-aldehydo-d-lyxo-hexose, demonstrating its relevance in synthetic carbohydrate chemistry (Rosenthal et al., 1964).

Synthesis of Alkyl Dideoxy-Derivatives : The compound is integral in the synthesis of alkyl dideoxy derivatives. For instance, treatment of related tri-O-acetyl compounds with alcohols and stannic chloride facilitates the formation of alkyl dideoxy derivatives, indicating its utility in complex organic synthesis (Grynkiewicz et al., 1979).

Transformations in Dimethylformamide : This compound exhibits interesting behavior in dimethylformamide, transforming into monomeric forms that can further react to form various derivatives. This highlights its versatility in chemical transformations (Lemieux et al., 1973).

Stereochemistry Analysis in Hydroformylation : Studies on this compound have contributed to understanding the stereochemistry of hydroformylation reactions, particularly in the synthesis of epimeric anhydrodeoxyheptitols (Rosenthal & Koch, 1965).

C-Glycosyltetrazole Synthesis : This compound is used in the synthesis of C-glycosyltetrazoles, which are potential inhibitors in various biochemical pathways. This showcases its applicability in medicinal chemistry and drug development (Buchanan et al., 1992).

Fluorination in Aqueous Media : The compound's derivatives are used in fluorination reactions, highlighting its use in creating fluorinated compounds, which are important in pharmaceuticals and agrochemicals (Diksic & Jolly, 1986).

Propriétés

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-6-carbamoyl-3,4-dihydro-2H-pyran-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c1-6(15)19-5-11-12(21-8(3)17)9(20-7(2)16)4-10(22-11)13(14)18/h4,9,11-12H,5H2,1-3H3,(H2,14,18)/t9-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVLXMVOLKHALG-YUSALJHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=C(O1)C(=O)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=C(O1)C(=O)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466671 |

Source

|

| Record name | 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183233-11-6 |

Source

|

| Record name | 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)

![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)